molecular formula C19H25F2N7 B14921553 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine

4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine

Cat. No.: B14921553
M. Wt: 389.4 g/mol
InChI Key: WPMLCASGXDNMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-METHYL-N-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]AMINE is a complex organic compound that features a combination of pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-METHYL-N-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]AMINE typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include difluoromethylating agents, alkylating agents, and various catalysts to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-METHYL-N-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-METHYL-N-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]AMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-METHYL-N-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-METHYL-N-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYL]AMINE is unique due to its specific combination of difluoromethyl, pyrazole, and pyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C19H25F2N7

Molecular Weight

389.4 g/mol

IUPAC Name

4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)-N-methyl-N-[(1-propylpyrazol-4-yl)methyl]pyrimidin-2-amine

InChI

InChI=1S/C19H25F2N7/c1-5-7-27-12-14(9-22-27)11-26(4)19-24-16(8-17(25-19)18(20)21)15-10-23-28(6-2)13(15)3/h8-10,12,18H,5-7,11H2,1-4H3

InChI Key

WPMLCASGXDNMHT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CN(C)C2=NC(=CC(=N2)C(F)F)C3=C(N(N=C3)CC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.